molecular formula C8H10N2O2 B2640349 4-Pyrimidin-5-ylbutanoic acid CAS No. 951217-53-1

4-Pyrimidin-5-ylbutanoic acid

Cat. No.: B2640349
CAS No.: 951217-53-1
M. Wt: 166.18
InChI Key: NRRNQWZYQUOLHN-UHFFFAOYSA-N
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Description

4-Pyrimidin-5-ylbutanoic acid is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a pyrimidine heterocycle linked to a butanoic acid chain, is commonly found in compounds designed to target key enzymatic pathways. Research into analogous pyrimidine-based molecules has demonstrated their significant potential as inhibitors of metabolic enzymes such as methylenetetrahydrofolate dehydrogenase (MTHFD2) and the bifunctional enzyme FolD in parasites . These enzymes are critical in one-carbon metabolism, a pathway often targeted in oncology and antiparasitic therapy . Specifically, pyrimidine-urea derivatives have been explored as potent inhibitors of MTHFD2, an enzyme upregulated in many cancers, making it a promising target for anticancer drug development . Furthermore, similar compounds have been used in structural biology studies to elucidate the binding sites and mechanisms of action of potential therapeutics, providing valuable insights for rational drug design . This compound is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-pyrimidin-5-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)3-1-2-7-4-9-6-10-5-7/h4-6H,1-3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRNQWZYQUOLHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidin-5-ylbutanoic acid typically involves the condensation of pyrimidine derivatives with butanoic acid precursors. One common method involves the reaction of pyrimidine-5-carboxaldehyde with butanoic acid in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Pyrimidin-5-ylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups.

Scientific Research Applications

Cardiovascular Treatments

4-Pyrimidin-5-ylbutanoic acid has been investigated for its role as a phosphodiesterase type 5 (PDE5) inhibitor. PDE5 inhibitors are crucial in managing conditions like hypertension and erectile dysfunction by promoting vasodilation through increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. Research indicates that compounds similar to this compound can effectively lower blood pressure and improve vascular function .

Table 1: PDE5 Inhibitors and Their Effects

Compound NameMechanism of ActionTherapeutic Use
This compoundPDE5 inhibitionHypertension, erectile dysfunction
SildenafilPDE5 inhibitionErectile dysfunction
TadalafilPDE5 inhibitionPulmonary arterial hypertension

Anticancer Properties

Recent studies have explored the use of pyrimidine derivatives, including this compound, in cancer therapy. Pyrimidines have been identified as promising candidates due to their ability to inhibit key enzymes involved in cancer cell proliferation. For instance, certain derivatives have shown efficacy against various cancer types, including breast and lung cancers .

Case Study: Anticancer Activity
A study evaluated the anticancer activity of several pyrimidine derivatives against a panel of cancer cell lines. The results indicated that compounds structurally related to this compound exhibited significant cytotoxic effects, particularly against hematological malignancies .

Potential Against Viral Infections

The antiviral properties of pyrimidine derivatives have also been investigated, with some studies focusing on their efficacy against coronaviruses. Compounds featuring the pyrimidine scaffold have demonstrated antiviral activity by inhibiting viral replication mechanisms .

Table 2: Antiviral Activity of Pyrimidine Derivatives

Compound NameVirus TargetedIC50 (μM)
This compoundHuman coronavirus 229E0.25 - 1
Other pyrimidine derivativesVarious virusesVaries

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired structure. Recent advancements in synthetic methodologies have improved yields and purity of this compound, facilitating its use in further pharmacological studies .

Example Synthetic Route:
A common synthetic route for creating pyrimidine-based compounds involves the reaction of substituted pyridines with butanoic acid derivatives under controlled conditions, often utilizing catalysts to enhance reaction efficiency.

Mechanism of Action

The mechanism of action of 4-Pyrimidin-5-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting signal transduction pathways and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-pyrimidin-5-ylbutanoic acid and related compounds:

Compound Name Substituents on Pyrimidine Ring Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound Butanoic acid at position 5 Carboxylic acid ~196.2* Potential solubility in polar solvents; ionizable at physiological pH
Pyrimidine-5-carboxylic acid Carboxylic acid at position 5 Carboxylic acid 124.09 Higher acidity; shorter chain limits lipophilicity
5-Bromo-2-chloropyrimidin-4-amine Bromo (position 5), chloro (position 2), amine (position 4) Halogens, amine 248.45 Halogens enhance electrophilicity; crystallizes via N–H∙∙∙N hydrogen bonds
5-[(4-Fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine Fluoroanilino, methylphenyl, phenyl groups Amine, aromatic rings 484.55 Antibacterial/antifungal activity; stabilized by C–H∙∙∙F and π–π interactions
4-Aminobutanoic acid (GABA) Not a pyrimidine derivative Amine, carboxylic acid 103.12 Neurotransmitter; treats metabolic disorders

*Calculated based on standard atomic weights.

Key Observations:
  • Substituent Position: The 5-position substitution in this compound distinguishes it from analogs like 5-bromo-2-chloropyrimidin-4-amine (halogens at positions 2 and 5) . Positional differences influence electronic properties and intermolecular interactions.
  • Biological Interactions: Unlike halogenated derivatives (e.g., ), the carboxylic acid group in this compound enables hydrogen bonding and salt formation, which are critical for solubility and receptor binding .

Biological Activity

4-Pyrimidin-5-ylbutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a butanoic acid side chain. This unique structure contributes to its biological activity by allowing interaction with various molecular targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. Its effectiveness is demonstrated through disk diffusion methods, where it shows high activity against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Level
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansHigh

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

2. Antiviral Properties

The compound has also been studied for its antiviral effects, particularly against RNA viruses. Preliminary studies suggest that it may inhibit viral replication, although specific mechanisms remain to be fully elucidated.

3. Anticancer Potential

This compound has shown promise in anticancer research. It may act as an inhibitor of certain kinases involved in cancer cell proliferation. In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit kinases or proteases, affecting signal transduction pathways critical for cell survival and proliferation.
  • Receptor Modulation : It can modulate receptor activity, potentially altering cellular responses to various stimuli.

Case Studies

Recent studies have highlighted the potential of this compound in therapeutic applications:

  • Antimicrobial Study : A study demonstrated that formulations containing this compound showed enhanced activity against resistant strains of bacteria, suggesting its utility in treating infections caused by multidrug-resistant organisms .
  • Cancer Research : In a study evaluating its effects on breast cancer cell lines, this compound was found to significantly reduce cell viability at low concentrations, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound Biological Activity Notable Differences
Pyrimidine-5-carboxylic acidAntimicrobial, AntiviralLacks butanoic side chain
4-Pyrimidin-2-ylbutanoic acidAntibacterialDifferent substitution pattern affects potency

The distinct substitution pattern on the pyrimidine ring of this compound enhances its reactivity and selectivity in biological applications compared to similar compounds .

Q & A

Q. How can degradation pathways of this compound be mapped in environmental or biological systems?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) to identify degradation products in simulated environments (e.g., aqueous solutions with UV exposure). Compare fragmentation patterns with databases like PubChem , and assess ecotoxicity using bioassays like Daphnia magna mobility tests .

Data Presentation

  • Include tables comparing synthetic yields under varying conditions (e.g., solvent, catalyst).
  • Provide crystallographic parameters (unit cell dimensions, R-factors) for structural studies .

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